Lipophilicity Fine-Tuning vs. Analogs
The computed octanol‑water partition coefficient (LogP) of 4‑bromo‑2‑ethyl‑benzenesulfonamide is 2.35 . This value is 0.53 log units higher than the 2‑methyl analog (LogP = 1.82) [1] and 0.53 log units lower than the para‑bromo analog lacking an ortho‑alkyl group (LogP = 2.88) . The ethyl group therefore places the LogP in an intermediate window that can improve membrane permeability relative to the more hydrophilic 2‑methyl compound while avoiding the excessive lipophilicity that often causes poor solubility and rapid metabolic clearance.
| Evidence Dimension | Octanol‑water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.35 |
| Comparator Or Baseline | 4‑Bromo‑2‑methyl‑benzenesulfonamide: LogP = 1.82; 4‑Bromobenzenesulfonamide: LogP = 2.88 |
| Quantified Difference | +0.53 (vs. 2‑methyl); −0.53 (vs. 4‑bromo non‑ethylated) |
| Conditions | Computed property (ACD/Labs Percepta or analogous algorithm); values sourced from aggregated chemical databases. |
Why This Matters
An intermediate LogP is often associated with a balanced pharmacokinetic profile; procurement of the 2‑ethyl compound allows medicinal chemists to explore this lipophilicity window without additional synthetic manipulation.
- [1] Chemsrc (m.chemsrc.com). 4‑Bromo‑2‑methylbenzenesulfonamide – LogP entry. Retrieved from https://m.chemsrc.com/baike/116340-67-1/ View Source
